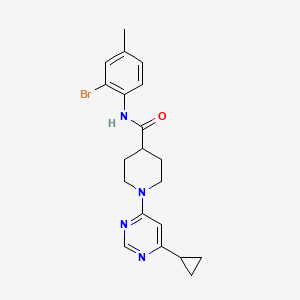

![molecular formula C10H9NO5 B2594933 [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid CAS No. 893781-87-8](/img/structure/B2594933.png)

[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid” is a chemical compound with the molecular formula C10H9NO4 . It has an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .

Synthesis Analysis

A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines has been described . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)CC1Oc2ccccc2NC1=O .

Chemical Reactions Analysis

The compound undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 497.3±38.0 °C at 760 mmHg, and a flash point of 254.5±26.8 °C . It has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Potassium Channel Activation:

- Research Findings: [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid derivatives were investigated as KATP channel openers. These compounds showed promise as antihypertensives by promoting cell membrane hyperpolarization and enhancing potassium efflux .

Anti-Inflammatory Properties:

- Research Insights: Some derivatives of this compound exhibited anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. Notably, nitro-substituted benzopyrans demonstrated potent antihypertensive effects, while specific amino derivatives maintained consistent activity .

Antimicrobial Activity:

- Noteworthy Compounds: Among the derivatives, compounds 1a and 1b demonstrated good antimicrobial potential .

Antiangiogenic Applications:

Future Directions

The promising biological properties of related compounds have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives . This suggests potential future directions for research involving “[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid”.

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the bromodomain and extra-terminal proteins (bets), particularly brd4 . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Mode of Action

Similar compounds have been found to inhibit protoporphyrinogen oxidase (protox) . This enzyme is crucial in the synthesis of chlorophyll, and its inhibition leads to the accumulation of porphyrins in susceptible plants, causing photosensitization that leads to membrane lipid peroxidation .

Biochemical Pathways

Similar compounds have been reported to act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .

Result of Action

Similar compounds have been reported to exhibit significant transcriptional down-regulation of c-myc , a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation.

properties

IUPAC Name |

2-[(3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c12-9-4-16-8-2-1-6(3-7(8)11-9)15-5-10(13)14/h1-3H,4-5H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFACMGWBVUPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)

![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2594855.png)

![3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride](/img/structure/B2594856.png)

![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)

![3-Methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2594872.png)